molecular formula C13H16O3 B1371297 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid CAS No. 43050-39-1

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B1371297
CAS No.: 43050-39-1
M. Wt: 220.26 g/mol
InChI Key: BDUMKMDZDPHFJH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and cyclopentanone.

    Condensation Reaction: The initial step involves a condensation reaction between 3-methoxybenzaldehyde and cyclopentanone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)cyclopentanecarboxylic acid: Similar structure but with the methoxy group at the para position.

    1-(3-Hydroxyphenyl)cyclopentanecarboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.

    1-(3-Methoxyphenyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is unique due to the specific positioning of the methoxy group and the cyclopentane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUMKMDZDPHFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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